Etidronic acid
Overview
Description
Etidronic acid, also known as etidronate, is a non-nitrogenous bisphosphonate compound. It is primarily used in medicine to strengthen bones, treat osteoporosis, and manage Paget’s disease of bone. Additionally, it finds applications in detergents, water treatment, and cosmetics .
Mechanism of Action
Target of Action
Etidronic acid, also known as etidronate, is a first-generation bisphosphonate . The primary targets of this compound are osteoclasts , which are cells that resorb bone . By inhibiting the action of osteoclasts, this compound prevents bone resorption .
Mode of Action
This compound works by mimicking the action of pyrophosphate, a regulator of calcification and decalcification . It binds to hydroxyapatite in the bone matrix, which inhibits the formation, growth, and dissolution of these crystals . When bone resorption occurs, local acidification releases the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonates interfere with the cell’s function and inhibit bone resorption .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve bone resorption and formation. By reducing osteoclastic activity, this compound shifts the balance of bone resorption and formation towards the formation side, thereby strengthening the bone .
Pharmacokinetics
This compound has a bioavailability of 3% . The compound is excreted through renal and fecal routes . It also has a long duration of action as it slowly releases from the bone .
Result of Action
The primary result of this compound’s action is the prevention of bone resorption, which leads to an increase in bone mineral density . This makes it useful in the treatment of diseases like osteoporosis and Paget’s disease of bone . Unlike other bisphosphonates, this compound also prevents bone calcification . If used continuously, it can altogether prevent bone calcification, which may lead to osteomalacia .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, it is used as a chelating agent to bind or counter the effects of substances such as calcium, iron, or other metal ions, which may be discharged as a component of grey wastewater and could potentially contaminate groundwater supplies . In addition, it has corrosion inhibiting properties on unalloyed steel .
Biochemical Analysis
Biochemical Properties
Etidronic acid is a bisphosphonate that primarily reduces osteoclastic activity, which prevents bone resorption . This moves the bone resorption/formation equilibrium toward the formation side, making bone stronger in the long run . This compound, unlike other bisphosphonates, also prevents bone calcification .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is known to inhibit resorption of bone via a number of cellular mechanisms, including alteration of osteoclastic activity . This effect on osteoclasts helps to slow down the bone loss process, enhancing bone density and reducing the chances of fractures .
Molecular Mechanism
This compound’s mechanism of action is primarily through the inhibition of osteoclastic activity . It is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing this compound into the cytosol of osteoclasts where it acts .
Temporal Effects in Laboratory Settings
This compound has a high affinity for bone, where its elimination half-life exceeds 1 year . Animal studies with radiolabelled this compound indicate that intermittent cyclic courses over 3 years would result in skeletal retention of 25 to 50 times the daily absorbed dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is not metabolized in the body . Its bioavailability is around 3%, and it is excreted through renal and fecal routes .
Transport and Distribution
Preparation Methods
Etidronic acid can be synthesized through several methods:
Reaction of Phosphorus Trichloride with Acetic Acid: This reaction is carried out in the presence of a tertiary amine.
Reaction of Acetic Acid/Acetic Anhydride Mixture with Phosphorous Acid: This method involves the use of acetic acid and acetic anhydride in combination with phosphorous acid.
Chemical Reactions Analysis
Etidronic acid undergoes various chemical reactions:
Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Scientific Research Applications
Etidronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Etidronic acid is part of the bisphosphonate family, which includes other compounds such as clodronic acid and tiludronic acid. Unlike nitrogen-containing bisphosphonates like zoledronic acid and ibandronic acid, this compound does not contain nitrogen, which affects its mechanism of action and efficacy. While this compound is effective in preventing bone resorption, it is less potent compared to nitrogen-containing bisphosphonates .
Similar Compounds
- Clodronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Properties
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14860-53-8 (tetra-potassium salt) | |
Record name | Etidronic acid [USAN:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID6023028 | |
Record name | Etidronic acid | |
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Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline], Solid | |
Record name | Etidronic acid | |
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Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
1.15e+01 g/L | |
Record name | Etidronic acid | |
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Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION. | |
Record name | Etidronic acid | |
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Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
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CAS No. |
2809-21-4, 25211-86-3, 7414-83-7 | |
Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |
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Record name | Etidronic acid [USAN:INN:BAN] | |
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Record name | Etidronic acid | |
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Record name | Etidronic acid | |
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Record name | Etidronic acid | |
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Record name | Etidronic acid | |
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Record name | 1-Hydroxyethylidenediphosphonic acid | |
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Record name | ETIDRONIC ACID | |
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Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
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Melting Point |
198-199 | |
Record name | Etidronic acid | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of etidronic acid?
A1: this compound acts primarily by inhibiting bone resorption. While its exact mechanism is not fully understood, it is believed to work by binding to hydroxyapatite crystals in bone, thereby inhibiting osteoclast activity and reducing bone breakdown. [, , , ]
Q2: Does this compound have any effects on cancer cells?
A2: Research has shown that this compound exhibits cytotoxicity against MCF-7 human breast cancer cells in vitro. This effect might be attributed to cell cycle arrest at the G2/M phase and induction of mutations in the p53 tumor-suppressor gene. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C2H8O7P2, and its molecular weight is 206.03 g/mol.
Q4: Are there specific spectroscopic techniques used to characterize this compound and its derivatives?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, is widely employed for characterizing this compound and its derivatives. This technique provides valuable information about the structure and purity of the compound. [, , ]
Q5: How does this compound affect the properties of root dentin in dental applications?
A5: this compound, when used as a chelating agent in root canal treatment, can impact the mechanical properties of dentin. Some studies suggest that it might cause less dentin erosion and microhardness reduction compared to ethylenediaminetetraacetic acid (EDTA). [, , , ]
Q6: Does this compound interact with other root canal irrigants?
A6: Yes, this compound can interact with other root canal irrigants like sodium hypochlorite (NaOCl). Studies have explored the efficacy of their combination for smear layer removal, disinfection, and tissue dissolution. [, , , , , ]
Q7: Can this compound be used to form protective coatings on metals?
A7: Yes, research shows that this compound can form thin, oxide-free, phosphorus-containing films on chromium and stainless steel. These films exhibit potential for enhancing corrosion resistance. [, ]
Q8: Does this compound demonstrate catalytic activity in organic synthesis?
A8: Yes, this compound can act as a catalyst in specific organic reactions. For instance, it effectively catalyzes the conversion of epoxides to thiiranes using ammonium thiocyanate. [] It has also been used to synthesize trifluoromethylated tetrahydropyrimidines with potential antimicrobial activity. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational methods like Density Functional Theory (DFT) calculations have been used to investigate the interaction of this compound with metal surfaces, providing insights into its film-forming properties. [] Quantum chemical methods have also been used to study the coordination of this compound with Europium (III). []
Q10: How does modifying the structure of this compound affect its properties?
A10: Modifying the structure of this compound, such as esterification of the phosphonic acid groups or acylation of the hydroxyl group, can influence its lipophilicity, biodegradability, and potentially its pharmacological activity. []
Q11: Are there strategies to control the release of this compound for therapeutic applications?
A11: Yes, controlled release formulations of this compound have been investigated using cationic polymeric matrices like polyethyleneimine (PEI) and cationic inulin (CATIN). These matrices can potentially improve the drug's delivery and therapeutic efficacy. []
Q12: Has the safety of this compound been assessed for cosmetic applications?
A12: Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of this compound and its salts for use in cosmetics. The panel concluded that these ingredients are safe in cosmetics within the current practices of use and concentration. []
Q13: How is this compound metabolized and eliminated from the body?
A13: this compound is poorly absorbed after oral administration and is primarily excreted unchanged in the urine. It has a long half-life in bone tissue due to its strong affinity for hydroxyapatite.
Q14: What animal models have been used to study the effects of this compound on bone metabolism?
A14: Rat models of prednisolone-induced mineral disturbance have been employed to investigate the effects of this compound on bone resorption and mineral metabolism. []
Q15: Has this compound been investigated for its potential in treating calcification around joints?
A15: Yes, a clinical study investigated the efficacy of this compound in treating painful calcification around joints, primarily in the shoulder. The results indicated potential benefits, with observed reductions in calcification size and improved symptoms. []
Q16: Are there any known safety concerns associated with the use of this compound?
A16: While this compound is generally considered safe when used appropriately, potential adverse effects have been reported, especially with long-term use. These may include gastrointestinal disturbances, musculoskeletal pain, and, in rare cases, osteonecrosis of the jaw.
Q17: What are the advantages of using controlled release formulations for this compound?
A17: Controlled release formulations offer several advantages, including sustained drug delivery to the target site (e.g., bone tissue), potentially reducing dosing frequency, minimizing systemic exposure and associated side effects, and improving patient compliance. []
Q18: Are there specific biomarkers used to monitor the effectiveness of this compound treatment?
A18: While there aren't specific biomarkers exclusively for this compound, bone turnover markers like serum alkaline phosphatase and urinary hydroxyproline can be used to monitor the overall response to bisphosphonate therapy.
Q19: What analytical techniques are commonly used to determine this compound concentrations?
A19: Ion chromatography coupled with suppressed conductivity detection is a widely employed technique for quantifying this compound and its salts in various matrices, including cosmetics, hair care products, and pharmaceutical formulations. [, ]
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